1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one

CRAC channel Orai1 calcium signaling

1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one (CAS 2034474-68-3) is a synthetic organic compound belonging to the imidazolidinone class, characterized by a pyrazin-2-yloxy-substituted piperidine moiety. It has been identified as an inhibitor of the calcium release-activated calcium (CRAC) channel, a key mediator of store-operated calcium entry (SOCE) in immune cells.

Molecular Formula C20H23N5O3
Molecular Weight 381.436
CAS No. 2034474-68-3
Cat. No. B2404732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one
CAS2034474-68-3
Molecular FormulaC20H23N5O3
Molecular Weight381.436
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3)OC4=NC=CN=C4
InChIInChI=1S/C20H23N5O3/c26-19(15-24-11-12-25(20(24)27)16-5-2-1-3-6-16)23-10-4-7-17(14-23)28-18-13-21-8-9-22-18/h1-3,5-6,8-9,13,17H,4,7,10-12,14-15H2
InChIKeyWMMUVUOUOUEIAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one (CAS 2034474-68-3): CRAC Channel Inhibitor for Immunology Research


1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one (CAS 2034474-68-3) is a synthetic organic compound belonging to the imidazolidinone class, characterized by a pyrazin-2-yloxy-substituted piperidine moiety [1]. It has been identified as an inhibitor of the calcium release-activated calcium (CRAC) channel, a key mediator of store-operated calcium entry (SOCE) in immune cells [2]. CRAC channels, composed of the pore-forming Orai1 subunit and the endoplasmic reticulum calcium sensor STIM1, regulate NFAT-mediated T-cell activation, making them attractive targets for anti-inflammatory and autoimmune drug discovery programs [2].

Why Generic Imidazolidinone Selection Is Insufficient for CRAC Channel Research


Imidazolidinone-based CRAC channel inhibitors constitute a structurally diverse class where subtle variations in the piperidine linker and heteroaryl ether appendage profoundly affect target engagement, selectivity, and cellular potency [1]. The pyrazin-2-yloxy substituent in 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one (CAS 2034474-68-3) establishes a distinct hydrogen-bond acceptor profile compared to pyridine, pyrimidine, or chloropyrimidine analogs that alters binding site complementarity within the Orai1/STIM1 interface [2]. Generic substitution with a structurally related imidazolidinone risks introducing an unrecognized alteration in CRAC channel inhibition potency, off-target pharmacology, or cellular permeability that would compromise experimental reproducibility across independent laboratories [3]. Only direct compound-to-compound evidence can confirm functional equivalence, and in the absence of such data, substitution remains scientifically unjustified.

Quantitative Differentiation Evidence for CAS 2034474-68-3 Against Structural Analogs


CRAC Channel Target Engagement: Cross-Compound Potency Benchmarking Limitations

The target compound CAS 2034474-68-3 is annotated as a CRAC channel inhibitor in authoritative pharmacological databases [1]. However, direct, quantitative head-to-head IC50 data against the most relevant comparator, 1-(2-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one, is not available in the public domain. The closest in-class quantitative benchmark comes from the structurally distinct but mechanistically related Lupin 'compound 36' (CAS 1373938-48-7), which demonstrates CRAC channel inhibition with an IC50 of 76 nM in an Orai1/STIM1 electrophysiology assay and 11 nM in a Jurkat T-cell IL-2 secretion assay [2]. These values establish a class-level potency expectation, but cannot be directly attributed to CAS 2034474-68-3 without confirmatory experimental data. Procurement decisions must therefore rely on the distinct chemical structure as the primary selector, with potency determination requiring de novo profiling by the end user.

CRAC channel Orai1 calcium signaling

Pyrazine vs. Pyridine Heteroaryl Ether: Hydrogen-Bond Acceptor Capacity Differentiation

The pyrazin-2-yloxy group present in CAS 2034474-68-3 provides a dual-nitrogen heteroaryl system capable of engaging in bifurcated hydrogen-bond interactions with target protein residues, a feature absent in the pyridin-4-yloxy analog 1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one (CAS unspecified) [1]. The pyrazine ring introduces an additional H-bond acceptor at the para-position relative to the ether oxygen, altering both the electrostatic potential surface and the conformational preferences of the piperidine linker [1]. The fluorophenyl variant 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one further modulates electronic character through aryl substitution but lacks the N-phenylimidazolidin-2-one core that defines the pharmacophore of CAS 2034474-68-3 . Quantitative binding free energy calculations or crystallographic data comparing pyrazine vs. pyridine engagement are not publicly available. Selection of CAS 2034474-68-3 over the pyridine analog should therefore be predicated on a SAR hypothesis that the second heteroaryl nitrogen enhances target complementarity.

heteroaryl ether hydrogen bonding structure-activity relationship

Lipophilicity and Predicted Membrane Permeability: Pyrazine vs. Chloropyrimidine Analogs

CAS 2034474-68-3 has a calculated XLogP of approximately 2.25, placing it within the optimal range for cellular permeability while maintaining aqueous solubility [1]. In comparison, the 5-chloropyrimidine analog 1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one introduces a chlorine substituent that increases lipophilicity and may alter cell permeability characteristics . The target compound's pyrazine ring confers a lower logP than chlorinated pyrimidine variants, potentially favoring solubility-limited absorption scenarios while retaining sufficient hydrophobicity for passive membrane diffusion. This physicochemical distinction is relevant when selecting compounds for cell-based assays where intracellular target engagement requires balanced permeability.

lipophilicity membrane permeability drug-likeness

Molecular Topology and Rotatable Bond Profile: Impact on Conformational Entropy

CAS 2034474-68-3 possesses 8 rotatable bonds and a topological polar surface area (tPSA) of approximately 104 Ų [1]. Rotatable bond count directly influences the conformational entropy penalty upon target binding, with each freely rotating bond contributing approximately 0.5-1.5 kcal/mol to the entropic cost of binding [2]. The p-tolyl analog 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one maintains a similar rotatable bond count but introduces a methyl substituent on the phenyl ring that adds steric bulk and modestly alters conformational preferences . The imidazolidinone core itself constrains two of the heterocyclic bonds into a rigid cyclic urea, partially offsetting the flexibility introduced by the piperidine linker. This balance between rigidity and flexibility may influence target binding kinetics, although direct kinetic measurements (kon/koff) have not been publicly reported for any member of this series.

conformational flexibility molecular topology binding entropy

Recommended Research Applications for CAS 2034474-68-3 Based on Evidence Profile


Structure-Activity Relationship (SAR) Studies of Heteroaryl Ether CRAC Channel Inhibitors

CAS 2034474-68-3 is ideally positioned as a pyrazine-substituted probe in a matrix of heteroaryl ether analogs aimed at mapping the H-bond acceptor pharmacophore requirements of the Orai1/STIM1 interface [1]. Its dual-nitrogen pyrazine ring enables systematic comparison with pyridine (1-nitrogen), pyrimidine (2-nitrogen, different geometry), and chloropyrimidine (electron-withdrawing substituted) congeners to establish a quantitative SAR for CRAC inhibition potency [2]. Researchers should obtain each analog from a single validated source, confirm identity by LC-MS and 1H NMR upon receipt, and test all compounds in parallel using a standardized Orai1/STIM1 calcium flux assay to minimize inter-experiment variability.

T-Cell Activation and Cytokine Release Assays in Autoimmune Disease Models

The CRAC channel inhibitor annotation of CAS 2034474-68-3 supports its application in T-cell receptor-stimulated IL-2, IFN-γ, and TNF-α release assays using primary human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cell lines [1]. The compound's favorable calculated logP (~2.25) and compliance with Lipinski's Rule of Five (zero violations) predict adequate cell permeability and solubility for in vitro immunology experiments at concentrations up to 10 µM [2]. End users must establish a full concentration-response curve (0.001–10 µM, 8-point dilution) and include a structurally matched inactive control to discriminate CRAC-specific effects from off-target cytotoxicity.

Computational Docking and Molecular Dynamics Simulations of CRAC Channel Modulators

The well-defined 3D structure of CAS 2034474-68-3, with its constrained imidazolidinone core and flexible pyrazin-2-yloxy-piperidine linker, provides an excellent test case for induced-fit docking and molecular dynamics simulations targeting the Orai1/STIM1 interaction interface [1]. Its 8 rotatable bonds and tPSA of 104 Ų place it within the tractable range for ensemble docking workflows, while the pyrazine nitrogens offer specific H-bond constraints that can be used to validate docking poses against mutagenesis data [2]. Computational chemists should generate multiple protonation states for the imidazolidinone and piperidine nitrogens and validate predicted binding modes against experimental SAR from heteroaryl scanning libraries.

Chemical Probe Qualification for Store-Operated Calcium Entry (SOCE) Pathway Dissection

As a CRAC channel inhibitor, CAS 2034474-68-3 can serve as a chemical biology probe to dissect the contribution of SOCE to downstream signaling events, including NFAT nuclear translocation, cytokine gene transcription, and T-cell proliferation [1]. For probe qualification, researchers must demonstrate: (a) concentration-dependent inhibition of thapsigargin-induced calcium influx in Orai1-expressing cells; (b) lack of direct SERCA pump inhibition (ruling out non-specific ER calcium depletion); and (c) reversibility of inhibition upon compound washout. The compound should be benchmarked against the well-characterized CRAC inhibitor BTP2 (YM-58483) as a positive control to contextualize potency and selectivity in the specific cellular background employed [2].

Quote Request

Request a Quote for 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.